4-Vinylbenzoic acid

Catalog No.
S575125
CAS No.
1075-49-6
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Vinylbenzoic acid

CAS Number

1075-49-6

Product Name

4-Vinylbenzoic acid

IUPAC Name

4-ethenylbenzoic acid

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)

InChI Key

IRQWEODKXLDORP-UHFFFAOYSA-N

SMILES

C=CC1=CC=C(C=C1)C(=O)O

Synonyms

4-Ethenylbenzoic Acid; 4-Carboxystyrene; p-Carboxystyrene; NSC 176003;

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)O

Organic Synthesis:

  • Intermediate for complex molecules: 4-VBA serves as a valuable building block for synthesizing more intricate organic molecules. Its reactive vinyl and carboxylic acid groups enable its incorporation into diverse chemical structures through various reactions like esterification, amidation, and cyclization. Source: Sigma-Aldrich product page:

Medicinal Chemistry:

  • Drug discovery and development: Researchers are investigating the potential of 4-VBA and its derivatives as lead compounds in drug discovery. Its structural features offer possibilities for modifications aimed at specific therapeutic targets. Source: ScienceDirect article:

Material Science:

  • Monomer for functional polymers: The vinyl group in 4-VBA allows its polymerization, potentially leading to the creation of novel functional polymers with unique properties. These polymers could find applications in various fields, including electronics, coatings, and drug delivery. Source: American Chemical Society publication

Environmental Research:

  • Biodegradation studies: 4-VBA can be used as a model compound to study the biodegradation processes of organic pollutants in the environment. Understanding these processes is crucial for developing strategies for environmental remediation. Source: ResearchGate publication

Molecular Structure Analysis

4-Vinylbenzoic acid possesses a key structural feature: a benzene ring (aromatic ring with six carbon atoms) attached to a vinyl group (CH=CH₂) at the para (4th) position. Additionally, a carboxylic acid group (COOH) is present, also attached to the benzene ring []. This structure offers a combination of aromatic stability and reactive sites for potential chemical modifications.


Chemical Reactions Analysis

Synthesis:

One common method for synthesizing 4-vinylbenzoic acid involves the Friedel-Crafts acylation reaction. In this reaction, benzoyl chloride (C₆H₅COCl) reacts with styrene (C₆H₅CH=CH₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the desired product.

C₆H₅COCl + C₆H₅CH=CH₂  →  C₆H₄(COCH₂)CH=CH₂ + HCl (using AlCl₃ catalyst)

Other Reactions:

Due to the presence of the vinyl group, 4-vinylbenzoic acid can undergo various addition reactions. For instance, it can react with hydrogen halides (HX) to form substituted vinyl benzoic acids. Additionally, the carboxylic acid group allows for esterification and amidation reactions, further expanding the potential for diverse product formation.

Decomposition:

Under high temperatures or strong acidic/basic conditions, 4-vinylbenzoic acid can decompose. The decomposition pathway depends on the specific conditions, but it could involve cleavage of the vinyl group or the carboxylic acid group, leading to simpler molecules.

Physical and Chemical Properties

  • Melting Point: 142-144 °C (literature value) []
  • Boiling Point: Not readily available, but likely decomposes before boiling due to the presence of the carboxylic acid group.
  • Solubility: Moderately soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Stable under normal storage conditions. However, prolonged exposure to light or heat can promote decomposition.
  • pKa (acid dissociation constant): Not readily available, but carboxylic acids typically have pKa values in the range of 2-5.

XLogP3

2.7

LogP

2.18 (LogP)

Melting Point

143.5 °C

UNII

TBU4QT9N3K

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1075-49-6

Wikipedia

4-vinylbenzoic acid

Dates

Modify: 2023-08-15

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